molecular formula C26H23NO5 B6544402 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929412-67-9

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No. B6544402
CAS RN: 929412-67-9
M. Wt: 429.5 g/mol
InChI Key: QTKVKDFVZJLJCI-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, some benzamides have a predicted boiling point of around 430.1±45.0 °C and a predicted density of 1.104±0.06 g/cm3 .

Scientific Research Applications

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 (CYP) in studies to investigate the role of CYP2C19 in the metabolism of drugs. It has also been used to study the role of CYP2C19 in the metabolism of drugs in humans, as well as to study the effects of inhibitors on the activity of CYP2C19. Additionally, it has been used in studies to investigate the role of CYP2C19 in the metabolism of drugs in rats.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time. Additionally, it is a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to the use of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF in laboratory experiments. For example, it is not suitable for use in high-throughput screening experiments due to its relatively low solubility. Additionally, its metabolites may have toxic effects, so it should be used with caution.

Future Directions

There are a variety of potential future directions for research involving 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF. For example, further studies could be conducted to investigate the effects of its metabolites on other enzymes involved in the metabolism of drugs. Additionally, further studies could be conducted to investigate the effects of its metabolites on other biological processes, such as inflammation and cancer. Furthermore, further studies could be conducted to investigate the effects of its metabolites on the human body, including its effects on drug metabolism and toxicity. Finally, further studies could be conducted to optimize the synthesis of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF and to develop new derivatives of the compound that may have improved properties for use in laboratory experiments.

Synthesis Methods

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideF is synthesized through a multi-step reaction process that begins with the reaction of 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl chloride with 1-methoxy-4-methylbenzene in the presence of potassium carbonate. This reaction yields 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl benzene. This intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of hydrochloric acid and sodium nitrite to yield 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide.

Safety and Hazards

Benzamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)22-13-19(9-10-23(22)32-25)27-26(29)18-11-20(30-3)14-21(12-18)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKVKDFVZJLJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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